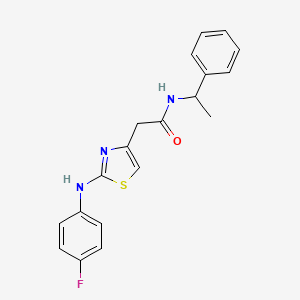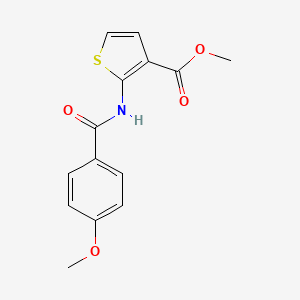
Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-45-1 . It has a molecular weight of 292.34 . The IUPAC name for this compound is methyl 2-(4-methoxybenzamido)-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is 1S/C14H14NO4S/c1-18-10-5-3-9 (4-6-10)12 (16)15-13-11 (7-8-20-13)14 (17)19-2/h3-8,20H,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” has a molecular weight of 292.34 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique
Radiolabeling and Biodistribution
Radiolabeling and Biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate in Neuroprotective Drug Research Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, developed as a neuroprotective drug, was effectively labeled with C-11. The labeled compound showed significant accumulation in the cortical brain areas of rats, indicating its potential for neuroprotective drug applications and brain imaging studies (Yu et al., 2003).
Anti-bacterial Application
Synthesis and Oral Activity of Pivaloyloxymethyl Ester as an Antibacterial Agent The compound showed excellent antibacterial activity against various bacteria, including strains resistant to beta-lactamase. It demonstrated good urinary recovery post-oral administration in mice, highlighting its potential as an orally active antibacterial agent (Sakagami et al., 1991).
Anti-inflammatory Agents
Thiophene Analogs as Anti-inflammatory Agents The study highlighted the role of electronic properties in enhancing the anti-inflammatory activity of thiophene analogs. The QSAR studies established a pharmacophore for designing novel anti-inflammatory molecules, emphasizing the significance of electronic parameters like ELUMO and dipole moment (Pillai et al., 2005).
Design, Synthesis, and Pharmacological Evaluation of 2-[4-Morpholino]-3-Aryl-5-Substituted Thiophenes This study introduced novel thiophene analogs with anti-inflammatory properties. The analogs exhibited significant activity in acute models of inflammation. The findings suggested a new pharmacophore for the development of potent anti-inflammatory agents (Pillai et al., 2004).
Estrogen Receptor Modulators
Novel Highly Potent Selective Estrogen Receptor Modulator The study discovered a novel selective estrogen receptor modulator (SERM) with substantial estrogen antagonist potency. It showed promising results in in vitro and in vivo models, indicating its potential in estrogen-related therapeutic applications (Palkowitz et al., 1997).
Safety And Hazards
Orientations Futures
As for future directions, thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate”, being a thiophene derivative, could also be a subject of future research in this context.
Propriétés
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)12(16)15-13-11(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGSWIKMGIZRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)
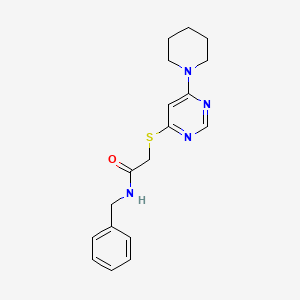
![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)
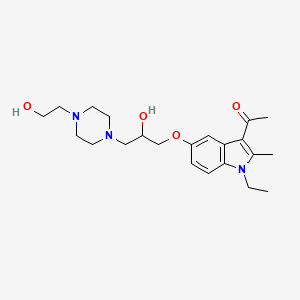
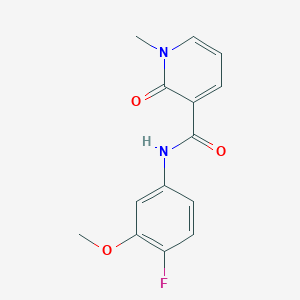
![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)
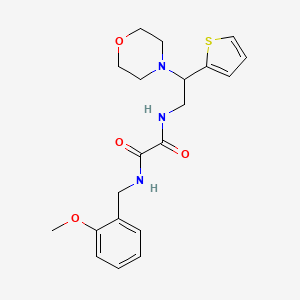
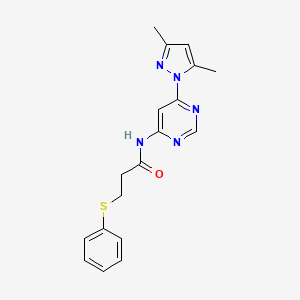
![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)
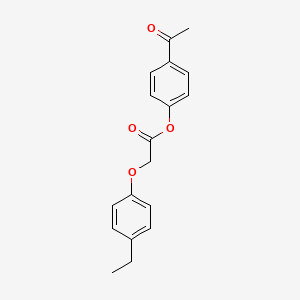
![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
